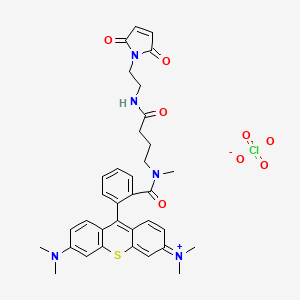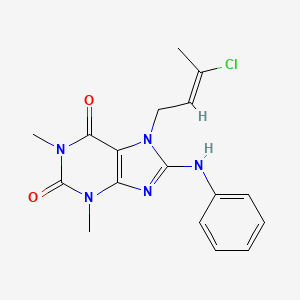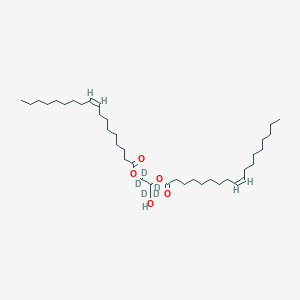
Atto Thio12 maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atto Thio12 maleimide is a cationic dye closely related to the well-known rhodamines. It is primarily used for labeling DNA, RNA, and proteins. The dye is moderately hydrophilic and, after coupling to a substrate, carries a net electrical charge of +1 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Atto Thio12 maleimide is synthesized by reacting Atto Thio12 with maleimide. The reaction typically involves dissolving the dye in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under controlled conditions to prevent hydrolysis and ensure high coupling efficiency .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the final product. The dye is lyophilized or crystallized and stored at temperatures below -20°C to protect it from light and moisture .
Analyse Des Réactions Chimiques
Types of Reactions
Atto Thio12 maleimide primarily undergoes substitution reactions, particularly with sulfhydryl (thiol) groups. The maleimide group reacts with thiols to form a stable thio-ether bond .
Common Reagents and Conditions
The reaction with thiols is typically carried out in phosphate-buffered saline (PBS) at pH 7.4. This pH ensures that the thiol group is sufficiently deprotonated to react with the maleimide, while minimizing the reactivity of amino groups .
Major Products
The major product of the reaction between this compound and a thiol-containing compound is a thio-ether conjugate. This product retains the fluorescent properties of the dye, making it useful for various labeling applications .
Applications De Recherche Scientifique
Atto Thio12 maleimide is widely used in scientific research due to its fluorescent properties. Some of its key applications include:
Chemistry: Used as a fluorescent label for studying molecular interactions and reaction mechanisms.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and quantify biomolecules.
Industry: Applied in the development of biosensors and other analytical tools for detecting specific compounds.
Mécanisme D'action
Atto Thio12 maleimide exerts its effects through its ability to form stable thio-ether bonds with thiol groups. This reaction is highly specific and efficient, allowing the dye to be covalently attached to target molecules. The fluorescent properties of the dye enable the labeled molecules to be detected and quantified using various fluorescence-based techniques .
Comparaison Avec Des Composés Similaires
Atto Thio12 maleimide is similar to other thiol-reactive dyes, such as those based on rhodamine and fluorescein. it has several unique features:
High Yield of Triplet Formation: This characteristic makes it particularly useful for applications requiring high sensitivity and resolution.
Moderate Hydrophilicity: This property allows it to be used in aqueous environments without significant loss of fluorescence.
Similar Compounds
- Rhodamine-based dyes
- Fluorescein-based dyes
- Other maleimide-functionalized dyes
This compound stands out due to its unique combination of properties, making it a valuable tool in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C35H38ClN5O8S |
|---|---|
Poids moléculaire |
724.2 g/mol |
Nom IUPAC |
[6-(dimethylamino)-9-[2-[[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-methylcarbamoyl]phenyl]thioxanthen-3-ylidene]-dimethylazanium;perchlorate |
InChI |
InChI=1S/C35H37N5O4S.ClHO4/c1-37(2)23-12-14-27-29(21-23)45-30-22-24(38(3)4)13-15-28(30)34(27)25-9-6-7-10-26(25)35(44)39(5)19-8-11-31(41)36-18-20-40-32(42)16-17-33(40)43;2-1(3,4)5/h6-7,9-10,12-17,21-22H,8,11,18-20H2,1-5H3;(H,2,3,4,5) |
Clé InChI |
WHKJMPAVTRGBGG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3S2)C4=CC=CC=C4C(=O)N(C)CCCC(=O)NCCN5C(=O)C=CC5=O.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 2,4-dichlorobenzoate](/img/structure/B12052845.png)




![5-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12052856.png)


![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12052863.png)
![[4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12052871.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12052896.png)
